molecular formula C18H25NO3 B2422008 3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one CAS No. 95602-14-5

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2422008
CAS No.: 95602-14-5
M. Wt: 303.402
InChI Key: PUJSHSWJAXGSTB-UHFFFAOYSA-N
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Description

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is a complex organic compound that features a cyclohexenone core substituted with a dimethoxyphenyl ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenylacetic acid and 5,5-dimethylcyclohex-2-en-1-one.

    Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is converted to its corresponding amine through a reductive amination process.

    Coupling Reaction: The resulting amine is then coupled with 5,5-dimethylcyclohex-2-en-1-one under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the cyclohexenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce cyclohexane derivatives.

Scientific Research Applications

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a pharmacological agent.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.

    5,5-Dimethylcyclohex-2-en-1-one: The core structure shared with the target compound, used in various synthetic applications.

Uniqueness

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2)11-14(10-15(20)12-18)19-8-7-13-5-6-16(21-3)17(9-13)22-4/h5-6,9-10,19H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJSHSWJAXGSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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